2-Amino-3-fluorohexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-fluorohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2/c1-2-3-4(7)5(8)6(9)10/h4-5H,2-3,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPVCGRDUVJYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372067 | |
| Record name | 2-amino-3-fluorohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43163-96-8 | |
| Record name | 2-amino-3-fluorohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Profile of 2 Amino 3 Fluorohexanoic Acid
Physicochemical Properties
The key physicochemical properties of 2-Amino-3-fluorohexanoic acid are summarized in the table below. These values are computationally predicted and provide a theoretical basis for understanding its behavior in chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂FNO₂ | PubChem |
| Molecular Weight | 149.16 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 43163-96-8 | PubChem |
| Canonical SMILES | CCCC(C(C(=O)O)N)F | PubChem |
Note: The data in this table is based on computational predictions from the PubChem database.
Biomolecular Interactions and Enzymatic Mechanisms of 2 Amino 3 Fluorohexanoic Acid Analogues
Enzyme Inhibition and Inactivation Mechanisms
The introduction of fluorine into amino acid structures, such as in 2-amino-3-fluorohexanoic acid, creates potent tools for investigating and modulating enzyme activity. These fluorinated analogues often act as mechanism-based inhibitors, leveraging the unique electronic properties of the fluorine atom to disrupt catalytic cycles.
Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a vast number of enzymatic reactions involving amino acids, including transamination, decarboxylation, and racemization. frontiersin.org The catalytic cycle of PLP-dependent enzymes typically involves the formation of a Schiff base between the amino acid substrate and PLP, followed by the abstraction of the α-proton.
Fluorinated amino acids, including analogues of this compound, can act as potent inhibitors of PLP-dependent enzymes. The presence of a fluorine atom on the carbon adjacent to the amino group can significantly alter the reaction pathway. For instance, γ-fluoroamino acids have been demonstrated to inactivate γ-cystathionase, a PLP-dependent enzyme. google.com The mechanism often involves the enzyme processing the fluorinated analogue as if it were a natural substrate. This leads to the formation of an intermediate that, due to the electronic influence of the fluorine atom, partitions towards a pathway that results in the irreversible inactivation of the enzyme. This process can occur through the elimination of hydrogen fluoride (B91410), generating a reactive electrophilic species within the active site that covalently modifies a crucial enzyme residue. nih.govacs.org
Mechanism-based inactivators, also known as "suicide substrates," are unreactive compounds that are catalytically converted by their target enzyme into a reactive species. nih.gov This reactive molecule then covalently binds to the enzyme's active site, causing irreversible inactivation. nih.gov The design of these inhibitors relies on a deep understanding of the enzyme's catalytic mechanism.
For PLP-dependent enzymes, a common strategy involves placing a good leaving group, such as fluorine, on the substrate's side chain. google.comnih.gov When the enzyme processes this "Trojan horse" substrate, it initiates a series of electronic rearrangements that lead to the elimination of the leaving group. This elimination generates a highly reactive Michael acceptor or a similar electrophile, which is then attacked by a nucleophilic residue in the active site (often the catalytic lysine), forming a permanent covalent bond. acs.orgakavatx.com
Table 1: Kinetic Parameters of Fluorinated Amino Acid Analogues as Mechanism-Based Inactivators This table presents illustrative data for related compounds to demonstrate the principles of functional analysis.
| Inactivator | Enzyme Target | KI (μM) | kinact (min-1) | Inactivation Efficiency (kinact/KI) (M-1s-1) |
|---|---|---|---|---|
| L-α-(1'-fluoro)vinyllysine | Lysine Decarboxylase | 630 ± 20 | 0.247 | 6.5 |
| D-α-(1'-fluoro)vinyllysine | Lysine Decarboxylase | 470 ± 30 | 0.192 | 6.8 |
| (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid | GABA Aminotransferase | 6.6 ± 1.1 | 0.32 ± 0.02 | 810 |
Data synthesized from multiple sources for illustrative purposes. nih.govakavatx.commdpi.com
Aminotransferases, a major class of PLP-dependent enzymes, are critical for amino acid biosynthesis and degradation and have been identified as therapeutic targets. mdpi.com Fluorinated amino acid analogues have been extensively studied as inactivators of these enzymes.
γ-Aminobutyric acid aminotransferase (GABA-AT) is responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov Inhibition of GABA-AT increases GABA levels in the brain, a strategy used in treating epilepsy. akavatx.com Various fluorinated analogues have been designed as potent mechanism-based inactivators of GABA-AT. For example, 4-amino-5-fluoropentanoic acid was shown to be a potent inactivator that operates via an enamine mechanism, with no turnover of the substrate, meaning every molecule that binds leads to inactivation. acs.org Similarly, studies on the enantiomers of 4-amino-3-fluorobutanoic acid revealed that the (R)-enantiomer is a significantly more effective substrate for GABA-AT-catalyzed HF elimination and a better inhibitor of GABA transamination than the (S)-enantiomer, highlighting the stereospecificity of the interaction. nih.gov
Ornithine aminotransferase (OAT) is another PLP-dependent enzyme that has been implicated in certain cancers. Research has shown that compounds like (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid can act as potent inactivators of human OAT, providing potential avenues for therapeutic development. mdpi.com
Ligand-Receptor Binding Affinity and Selectivity Studies
The substitution of hydrogen with fluorine in amino acid analogues can profoundly influence their binding affinity and selectivity for biological receptors. Fluorine's high electronegativity and small size allow it to modulate a molecule's properties—such as acidity, basicity, conformation, and lipophilicity—without adding significant steric bulk. nih.govwalshmedicalmedia.com
Fluorination can enhance binding to a receptor through several mechanisms. The increased hydrophobicity of a fluorinated side chain can strengthen interactions within a hydrophobic binding pocket of a receptor. nih.gov Furthermore, fluorine can participate in favorable electrostatic or dipole-dipole interactions and can influence the conformation of the ligand to favor the specific geometry required for tight binding. nih.govplos.org For example, the binding conformation of ligands for the N-methyl-D-aspartate (NMDA) receptor was elucidated using fluorinated analogues, where the gauche-effect of the C-F bond helped stabilize the active "bent" conformation. nih.gov
The use of 19F NMR spectroscopy is a powerful tool for studying ligand-receptor interactions. nih.gov Because fluorine is virtually absent in biological systems, a 19F-labeled ligand provides a clean spectroscopic window to observe binding events. nih.gov Changes in the chemical shift of the 19F nucleus upon binding can provide detailed information about the binding event and the local environment of the fluorinated group within the receptor's binding site. nih.govresearchgate.net
Table 2: Impact of Fluorination on Ligand-Receptor Interactions This table provides examples of how fluorination can modulate binding characteristics.
| Ligand System | Receptor/Protein Target | Effect of Fluorination | Research Finding |
|---|---|---|---|
| Fluorinated NMDA Analogues | NMDA Receptor | Controls binding conformation | 3-Fluoro-aspartate analogue with a favorable gauche N-C-C-F alignment shows strong agonism, while the anti-conformer is inactive. nih.gov |
| Fluorinated Peptides | Cholecystokinin-2 (CCK-2R) | Alters peptide conformation and binding | Peptides containing cis-4-fluoroproline favor a cis-amide bond, altering target-binding properties. nih.gov |
| 2,4,5-trifluorophenylalanine labeled apelin | Apelin Receptor (GPCR) | Enables simultaneous tracking of ligand and receptor | Distinct 19F NMR signals for the labeled ligand and receptor allow for unambiguous tracking of the binding event. nih.gov |
Modulation of Protein Function through Fluorinated Amino Acid Incorporation
The site-specific incorporation of unnatural amino acids, such as this compound, into the polypeptide chain of a protein is a powerful strategy in protein engineering. fu-berlin.de This technique allows for the precise modification of a protein's properties to enhance its stability, alter its function, or introduce novel probes for biophysical studies. walshmedicalmedia.comgoogle.com
Introducing fluorinated amino acids can significantly enhance the thermal and chemical stability of proteins. researchgate.net The strong carbon-fluorine bond and the hydrophobicity of fluorinated side chains can lead to more stable protein folds. walshmedicalmedia.com For instance, incorporating fluorinated analogues of hydrophobic amino acids like leucine (B10760876) and valine has been shown to increase the thermal stability of proteins.
Beyond stability, fluorination can modulate the catalytic activity of enzymes. walshmedicalmedia.comresearchgate.net The electronic effects of fluorine can alter the pKa of nearby residues or influence the electrostatic environment of the active site. In one study, incorporating 3-fluorophenylalanine into PvuII endonuclease resulted in a two-fold increase in its activity, while other isomers decreased activity and stability. walshmedicalmedia.com This demonstrates that the effects are highly dependent on the specific position of the fluorine atom. Furthermore, the incorporation of fluorinated amino acids can serve as a non-invasive probe for studying protein structure and dynamics using 19F NMR spectroscopy. google.comnih.gov
Table 3: Effects of Incorporating Fluorinated Amino Acids on Protein Properties
| Fluorinated Amino Acid | Protein | Observed Effect | Reference |
|---|---|---|---|
| Fluorinated Leucine/Valine Analogues | General Proteins | Increased thermal stability | |
| 3-Fluorophenylalanine | PvuII Endonuclease | Two-fold increase in enzymatic activity | walshmedicalmedia.com |
| 2-Fluoro and 4-Fluorophenylalanine | PvuII Endonuclease | Decreased stability and activity | walshmedicalmedia.com |
| Fluorinated Aromatic Amino Acids | General Proteins | Enhanced catabolic stability and shelf-life | walshmedicalmedia.comresearchgate.net |
Metabolic Fates and Pathway Analysis of Fluorinated Hexanoic Acid Derivatives
Investigation of Metabolic Stability and Biotransformation Pathways
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. The presence of a fluorine atom in 2-Amino-3-fluorohexanoic acid is anticipated to significantly enhance its resistance to metabolic degradation compared to its non-fluorinated counterpart, hexanoic acid.
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage by metabolic enzymes. nih.gov This inherent stability suggests that this compound would exhibit a longer biological half-life. The primary routes of amino acid metabolism, such as transamination and oxidative deamination, might be hindered by the presence of the electron-withdrawing fluorine atom at the C-3 position. This can alter the electronic properties of the molecule, potentially reducing its affinity for the active sites of enzymes like aminotransferases. acs.org
While direct biotransformation of the C-F bond is challenging, it is not impossible. Microbial degradation of some aliphatic fluorinated compounds has been observed, often initiated by dehalogenases. ucd.ie However, in mammalian systems, such direct defluorination is less common for compounds like this compound.
Given its structure as a fluorinated medium-chain fatty acid analogue with an amino group, several biotransformation pathways can be hypothesized. These include pathways common to both amino acids and fatty acids, though potentially altered by the fluorine substituent.
Hypothesized Biotransformation Pathways for this compound:
| Pathway | Description | Potential Outcome |
| Transamination | The transfer of the amino group to an α-keto acid, catalyzed by aminotransferases. | Formation of 3-fluoro-2-oxohexanoic acid. The efficiency of this step may be reduced due to the electronic effect of the fluorine atom. |
| Oxidative Deamination | The removal of the amino group as ammonia, catalyzed by dehydrogenases. | Formation of 3-fluoro-2-hydroxyhexanoic acid or 3-fluoro-2-oxohexanoic acid. |
| Beta-Oxidation | A stepwise process of fatty acid degradation. This pathway is plausible if the compound is first deaminated to form a fluorinated fatty acid. | The fluorine at the C-3 position would likely block the progression of β-oxidation, potentially leading to the accumulation of fluorinated intermediates. |
| Omega-Oxidation | Hydroxylation at the terminal methyl group, a minor pathway for fatty acid metabolism. | Formation of 2-Amino-3-fluoro-6-hydroxyhexanoic acid. |
| Defluorination | Enzymatic cleavage of the C-F bond. | While less likely for this specific structure in mammals, if it occurs, it could lead to the formation of non-fluorinated metabolites and the release of fluoride (B91410) ions. |
Elucidation of Fluorine-Induced Alterations in Amino Acid Metabolic Networks
The introduction of a fluorinated amino acid into a biological system can cause significant perturbations in the intricate network of amino acid metabolism. These alterations stem from the unique physicochemical properties conferred by the fluorine atom.
The presence of this compound could lead to several key changes in metabolic networks:
Competitive Inhibition: Due to its structural similarity to natural amino acids like leucine (B10760876) and norleucine, this compound could act as a competitive inhibitor for enzymes involved in their transport and metabolism. This could lead to a buildup of the natural substrates and a deficiency in their downstream products.
Altered Enzyme Activity: The high electronegativity of fluorine can modify the electronic distribution within the molecule, which in turn can affect its binding affinity to enzymes and transporters. acs.org This could either inhibit or, in some cases, enhance the activity of certain enzymes, leading to a reprogramming of metabolic fluxes. smolecule.com
Misfolding of Proteins: If this compound is mistakenly incorporated into proteins in place of a natural amino acid, it could lead to protein misfolding and altered function due to the different steric and electronic properties of the fluorinated side chain. rsc.org
Disruption of Fatty Acid Metabolism: If deaminated, the resulting 3-fluorohexanoic acid would likely interfere with fatty acid metabolism. The fluorine atom at the β-position would act as a potent inhibitor of β-oxidation, a critical pathway for energy production. acs.org
Potential Impact of this compound on Metabolic Pathways:
| Metabolic Pathway | Potential Alteration | Biochemical Consequence |
| Leucine/Norleucine Metabolism | Competitive inhibition of enzymes such as branched-chain aminotransferase. | Reduced breakdown of leucine/norleucine, potential accumulation of these amino acids. |
| Protein Synthesis | Erroneous incorporation into nascent polypeptide chains. | Synthesis of structurally and functionally altered proteins, potentially leading to cellular stress. |
| Fatty Acid β-Oxidation | Inhibition of acyl-CoA dehydrogenase by the 3-fluoroacyl-CoA metabolite. | Impaired energy production from fatty acids, accumulation of toxic fluorinated intermediates. |
| Tricarboxylic Acid (TCA) Cycle | Reduced influx of metabolites derived from amino acid and fatty acid breakdown. | Decreased cellular energy production. |
Analysis of Fluorinated Metabolites and their Biochemical Significance
Based on the hypothesized metabolic pathways, the following fluorinated metabolites could be formed:
3-Fluoro-2-oxohexanoic acid: The α-keto acid resulting from transamination. This metabolite could potentially enter other metabolic pathways or be excreted.
3-Fluorohexanoyl-CoA: The product of the initial activation step if the deaminated compound enters the fatty acid oxidation pathway. Its accumulation due to the blockage of β-oxidation could lead to sequestration of coenzyme A and disruption of other CoA-dependent reactions.
Fluorinated Acetyl-CoA Analogs: If β-oxidation proceeds to some extent before being halted, smaller fluorinated acyl-CoA esters could be generated.
Conjugated Metabolites: The carboxylic acid group could undergo conjugation with glucuronic acid or amino acids like glycine, facilitating excretion.
The biochemical significance of these metabolites is largely tied to their potential toxicity. For instance, the accumulation of fluorinated organic acids can lead to "lethal synthesis," where a relatively non-toxic compound is metabolized into a highly toxic one. A classic example is the conversion of fluoroacetate (B1212596) to fluorocitrate, a potent inhibitor of the TCA cycle enzyme aconitase. industrialchemicals.gov.au While it is uncertain if this compound would lead to such a toxic metabolite, the potential for an analogous pathway exists.
Potential Fluorinated Metabolites and Their Significance:
| Metabolite | Formation Pathway | Potential Biochemical Significance |
| 3-Fluoro-2-oxohexanoic acid | Transamination | May act as an inhibitor of other keto-acid dehydrogenases. |
| 3-Fluorohexanoyl-CoA | Deamination followed by Acyl-CoA synthetase | Potent inhibitor of β-oxidation, leading to energy deficit and accumulation of lipids. |
| Fluorocitrate-like compounds | Further metabolism of β-oxidation products | Potential for potent inhibition of the TCA cycle, leading to severe cellular toxicity. |
| Glucuronide or Amino Acid Conjugates | Phase II metabolism | Facilitates the elimination of the compound and its metabolites from the body. |
Structural and Conformational Impact in Peptides and Proteins
Effects of Fluorine on Peptide Secondary Structure Formation
The introduction of a fluorine atom at the β-position of an amino acid, as in 2-Amino-3-fluorohexanoic acid, can exert significant influence on the local conformational preferences of the peptide backbone. The strong electronegativity of fluorine creates a dipole moment in the C-F bond, which can engage in electrostatic interactions with the peptide backbone and neighboring side chains. Research on analogous β-fluorinated amino acids suggests that these interactions can either stabilize or destabilize secondary structural elements like α-helices and β-sheets, depending on the context of the surrounding sequence and the stereochemistry of the fluorinated residue.
Studies on peptides incorporating amino acids with fluorinated side chains have shown a general trend where such residues can favor β-sheet or extended conformations. This is attributed to a combination of steric and electronic effects. The gauche effect, an electronic interaction favoring a gauche conformation around the Cα-Cβ bond, can influence the side-chain rotamer preference, which in turn restricts the accessible backbone dihedral angles (φ and ψ). For this compound, the specific stereochemistry at the C2 (α) and C3 (β) positions would be critical in determining the precise conformational bias.
| Secondary Structure Element | Predicted Impact of this compound Incorporation | Rationale |
| α-Helix | Potentially destabilizing | The gauche effect and steric hindrance from the fluorine atom and the propyl group at the β-carbon can restrict the dihedral angles required for a stable α-helical conformation. |
| β-Sheet | Potentially stabilizing | The preference for an extended conformation, influenced by electronic and steric factors, aligns well with the backbone geometry of β-sheets. Inter-strand hydrogen bonding may be enhanced. |
| Turns and Loops | Context-dependent | The conformational rigidity introduced by fluorination could favor specific turn types, depending on the stereochemistry and the requirements of the turn structure. |
Influence of Fluorination on Protein Folding Kinetics and Thermodynamics
The incorporation of fluorinated amino acids, including this compound, is anticipated to have a significant impact on both the kinetics and thermodynamics of protein folding. The increased hydrophobicity of the fluorinated side chain, as compared to its non-fluorinated counterpart (norleucine), would likely enhance the driving force for the burial of this residue within the protein's hydrophobic core.
Kinetically, the presence of a conformationally restricted residue like this compound could potentially accelerate folding by reducing the entropic penalty of adopting a specific conformation in the transition state. By pre-organizing a segment of the polypeptide chain, the fluorinated residue can guide the folding pathway towards the native state more efficiently.
Conformational Control through Strategic Fluorine Atom Placement
The precise placement of a fluorine atom on an amino acid side chain offers a powerful tool for controlling peptide and protein conformation. In the case of this compound, the fluorine at the C3 position introduces a stereocenter and restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds. This conformational constraint can be exploited to enforce specific secondary or tertiary structures.
For example, by selecting the appropriate stereoisomer of this compound, it may be possible to favor a particular side-chain rotamer that promotes a desired backbone geometry. This level of control is crucial in the design of peptidomimetics and engineered proteins with tailored functions. The gauche effect between the fluorine atom and the amino group or the carboxyl group of the backbone can be a key determinant of the preferred conformation.
| Parameter | Influence of Fluorine in this compound |
| Side-chain Rotamer Preference | Governed by the gauche effect and steric interactions, leading to a limited set of populated rotamers. |
| Backbone Dihedral Angles (φ, ψ) | Restricted due to the conformational preferences of the side chain. |
| Local Peptide Conformation | Can be biased towards extended or specific turn structures. |
Stereochemical Implications of Fluorinated Amino Acid Residues on Biomolecular Architecture
The stereochemistry at both C2 and C3 will dictate the spatial orientation of the fluorine atom and the alkyl chain relative to the peptide backbone. This, in turn, will influence intramolecular and intermolecular interactions. For instance, the ability to form specific hydrogen bonds or to pack efficiently within a hydrophobic core will be highly dependent on the stereochemical configuration.
In the context of protein design, the selection of a specific diastereomer of this compound would allow for the fine-tuning of the biomolecular architecture to achieve a desired fold or to create a specific binding pocket. The precise positioning of the fluorine atom can be used to modulate interactions with other molecules, such as ligands or other proteins.
Advanced Applications As Biochemical Probes
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy in Protein Science
¹⁹F NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. nih.govnih.gov The fluorine nucleus has a high gyromagnetic ratio and 100% natural abundance, providing strong signal intensity. Furthermore, its chemical shift is exceptionally sensitive to the local electrostatic environment, making it an ideal non-perturbing probe for changes in protein conformation. nih.govnih.gov
The incorporation of a fluorinated amino acid like 2-Amino-3-fluorohexanoic acid into a protein allows researchers to monitor structural changes. The ¹⁹F NMR signal of the incorporated probe serves as a sensitive reporter; any alteration in the protein's tertiary or quaternary structure, even subtle ones, will likely change the local environment of the fluorine atom, leading to a measurable change in its chemical shift. nih.govacs.org
For instance, studies with other aliphatic fluorinated amino acids, such as 5-fluoroleucine, have shown that different leucine (B10760876) residues within a single protein can produce distinct ¹⁹F signals spread over a wide chemical shift range (up to 15 ppm). illinois.edu This dispersion is attributed to differences in the local environment and side-chain conformation for each residue. illinois.edu A conformational change, such as that induced by protein folding, unfolding, or allosteric regulation, would cause specific peaks in the ¹⁹F NMR spectrum to shift, broaden, or change in intensity, allowing the conformational transition to be monitored from the perspective of that specific site. nih.gov
Illustrative Data: Conformational Change Monitored by ¹⁹F NMR
The following table illustrates hypothetical ¹⁹F NMR chemical shift data for a protein containing a fluorinated amino acid probe, such as this compound, in two different conformational states.
| Protein State | Probe Location | ¹⁹F Chemical Shift (ppm) | Line Width (Hz) | Interpretation |
| Conformation A (Inactive) | Site 1 (Buried Core) | -185.2 | 50 | The probe is in a well-defined, shielded hydrophobic environment. |
| Conformation B (Active) | Site 1 (Solvent-Exposed Loop) | -182.5 | 150 | The protein has undergone a conformational change, exposing the probe to a different environment and increasing its mobility, leading to a downfield shift and line broadening. |
¹⁹F NMR is also an effective tool for studying the binding of ligands—such as small molecule drugs, inhibitors, or other proteins—to a target protein. When a ligand binds, it often induces conformational changes in the binding pocket or even at distant allosteric sites. If a fluorinated probe like this compound is positioned at or near such a site, the binding event can be directly observed as a change in the ¹⁹F NMR signal. nih.govnih.gov
This method, often referred to as protein-observed ¹⁹F NMR (PrOF NMR), is valuable for fragment-based drug discovery and for quantifying binding affinities. nih.gov By titrating a ligand into a solution of the ¹⁹F-labeled protein, one can monitor the chemical shift perturbation of the fluorine signal to determine the dissociation constant (Kd) of the interaction. The simplicity of the 1D ¹⁹F NMR spectra, which often contains only a few resolved peaks, makes this approach rapid and straightforward compared to more complex multidimensional NMR experiments. nih.gov
Incorporation Strategies for Spectroscopic Labels into Peptides and Proteins
To utilize this compound as a probe, it must first be incorporated into the peptide or protein of interest. As a non-canonical amino acid (ncAA), this requires specialized techniques that go beyond standard recombinant protein expression. The two primary strategies are residue-specific and site-specific incorporation. anu.edu.au
Residue-Specific Incorporation: This method involves the global replacement of a natural amino acid with an analog. For an aliphatic amino acid like this compound, one might attempt to replace all instances of leucine or isoleucine. This is typically achieved using an auxotrophic host strain (e.g., E. coli) that cannot synthesize the natural amino acid. By depleting the natural amino acid from the growth media and supplying a high concentration of the fluorinated analog, the host's own translational machinery is compelled to incorporate the ncAA at all codons corresponding to the natural amino acid.
Site-Specific Incorporation: For more precise labeling at a single, defined position, genetic code expansion techniques are used. nih.govfu-berlin.de The most common approach is amber stop codon suppression. This involves introducing a unique tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is orthogonal to the host's endogenous machinery. The aaRS is engineered to specifically recognize and charge the desired ncAA (e.g., this compound) onto the orthogonal tRNA. This tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), that has been introduced into the gene of interest at the desired location via site-directed mutagenesis. When the ribosome encounters the UAG codon, the orthogonal tRNA delivers the ncAA, resulting in its incorporation into the growing polypeptide chain. nih.gov
Comparison of Amino Acid Incorporation Strategies
| Strategy | Residue-Specific Incorporation | Site-Specific Incorporation (Amber Suppression) |
| Principle | Global replacement of a canonical amino acid with an analog in an auxotrophic host. | Reassigning a stop codon (e.g., UAG) to encode the non-canonical amino acid using an orthogonal tRNA/synthetase pair. nih.gov |
| Specificity | Low; all instances of a specific residue (e.g., Leucine) are replaced. | High; incorporation only at the engineered codon. |
| Protein Perturbation | Potentially high, as multiple substitutions may alter protein structure and function. | Minimal, as only a single amino acid is changed. |
| Requirements | Auxotrophic expression host, high concentration of the fluorinated amino acid. | Engineered orthogonal tRNA/synthetase pair, mutagenesis of the target gene. |
| Ideal Use Case | Engineering global protein properties (e.g., stability) or when multiple probes are desired. | High-resolution studies where a single, specific probe is needed to report on a local environment. |
Development of Fluorogenic Amino Acid Building Blocks for Imaging Applications
While this compound is a powerful NMR probe, it is not inherently fluorescent. However, the development of fluorogenic amino acids—probes that become fluorescent only upon a specific biological event—is a rapidly advancing field in chemical biology for imaging applications. bohrium.com These probes are designed to be minimally fluorescent in their initial state to reduce background signal, but exhibit a significant increase in quantum yield upon binding to a target, undergoing an enzymatic modification, or entering a specific cellular environment. nih.govupenn.edu
The creation of small, minimally-perturbing fluorogenic amino acids is a key goal. nih.gov Researchers have developed building blocks, such as those based on benzodiazole, that can be incorporated directly into peptides via solid-phase synthesis. researchgate.net These small amino acids retain the biological activity of the peptides they are incorporated into and provide high signal-to-background ratios for wash-free live-cell imaging. nih.govresearchgate.net
A compound like this compound could serve as a scaffold for a novel fluorogenic probe. For example, it could be further functionalized with an environmentally sensitive fluorophore whose emission is quenched in aqueous solution but becomes bright upon insertion into the hydrophobic core of a protein or a cell membrane. Alternatively, it could be part of a system where a binding event removes a quenching group, "turning on" the fluorescence. The development of such probes based on aliphatic amino acids would provide a valuable complement to existing fluorogenic probes, which are often larger and based on aromatic structures. upenn.edu
Computational and Theoretical Investigations
Molecular Dynamics Simulations of Fluorinated Amino Acid Biomolecular Interactions
Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic behavior of biomolecules over time, revealing how the introduction of a fluorinated residue like 2-Amino-3-fluorohexanoic acid can impact protein structure, stability, and interactions. These simulations rely on force fields—sets of parameters that define the potential energy of a system of particles—which have been specifically developed and validated for fluorinated amino acids. nih.govbiorxiv.org
MD simulations are particularly powerful for exploring:
Protein Stability: By calculating the free energy difference (ΔΔG) between a wild-type protein and a variant containing the fluorinated amino acid, researchers can predict the effect of the mutation on thermodynamic stability. tandfonline.com Free energy simulations on proteins with analogous fluorinated aliphatic amino acids have been performed to understand the detailed mechanism of stabilization. tandfonline.com
Conformational Dynamics: Simulations can track the conformational ensembles of peptides and proteins, showing how the unique stereoelectronic properties of the C-F bond influence backbone and side-chain orientations. nih.gov The gauche effect, for instance, can introduce conformational preferences not seen in non-fluorinated counterparts. nih.gov
Solvation and Hydrophobicity: MD can model the intricate interactions between the fluorinated side chain and surrounding water molecules, providing a more nuanced understanding of the "fluorous effect" beyond simple hydrophobicity and elucidating its impact on protein folding and assembly.
A key output of these simulations is the quantitative prediction of stability changes. For example, studies on similar aliphatic fluorinated amino acids have successfully correlated computational predictions with experimental data.
| Mutation | System | Calculated ΔΔG (kcal/mol) | Primary Stabilizing Contribution |
|---|---|---|---|
| Leucine (B10760876) → Hexafluoroleucine (Hfl) | Immunoglobulin binding domain of protein G | -0.43 ± 0.14 | van der Waals interactions |
This table shows simulated free energy differences for the substitution of a natural amino acid with a fluorinated aliphatic analog in a model protein. A negative ΔΔG value indicates increased stability. The data is based on findings from studies on hexafluoroleucine.[ tandfonline.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_tJYuhDQgYeUYmuVTxMOYYA3UgVRX57lSflXtQdtVAoF6VfjHZ1iZ0j4lx8cTQbjx4MqRI1-2cMrpJ_fDABu5C73xhhT6kSckGKWwkrYFB_rAT5yRCtES1o0A6KXHBkP6ZuorQ8wMwOKaK4CXVm2jRMsBpfYtKrkFV5n-)]Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformational Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for understanding the intrinsic properties of this compound at an electronic level. mdpi.comresearchgate.net These calculations, performed on the amino acid itself or on small model peptides, provide fundamental data that can inform and parameterize the classical force fields used in large-scale MD simulations. biorxiv.org
Key applications of DFT in this context include:
Conformational Analysis: DFT can be used to calculate the relative energies of different rotamers (rotational isomers) of the fluorinated side chain, identifying the most stable conformations. This helps in understanding how the fluorine atom restricts or alters the conformational landscape of the amino acid. elte.hu
Electronic Properties: Calculations can determine the partial atomic charges, dipole moments, and molecular orbitals (e.g., HOMO and LUMO). nih.gov This information is crucial for explaining the unique non-covalent interactions the C-F bond can participate in, such as weak hydrogen bonds and dipole-dipole interactions.
Vibrational Analysis: Frequency calculations can predict the infrared spectrum of the molecule, confirming that optimized structures correspond to energy minima and providing a theoretical basis for experimental spectroscopic studies. researchgate.net
| Property | Calculated Value (Example) | Significance |
|---|---|---|
| Optimized C-F Bond Length | ~1.38 Å | Provides accurate geometric parameters for force fields. |
| HOMO-LUMO Energy Gap | ~5-6 eV | Indicates chemical reactivity and electronic stability. mdpi.com |
| Dipole Moment | ~2-4 Debye | Quantifies molecular polarity, influencing intermolecular interactions. researchgate.net |
| Gibbs Free Energy | Varies with conformer | Determines the relative stability and population of different conformers. researchgate.net |
This table illustrates the types of physicochemical and electronic data that can be obtained from DFT calculations for a molecule like this compound. The values are representative and based on general findings for amino acids.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEvBSwhZ86ZkyM9NXiq7VSS1j49v5W15VztuSJPG0BZH8N9A80eJQAdDs5ARbGzOTIKBoDQxSo794C8Jmaj-Qa7E4snLmkpJ5NXhTFbHb-sl0CzvAFkHvbMN6Slj7FpU7U%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqFnPOdvbE1UOZOTtGLM8foG7HsAJhZa-gUd8F_JEH9v4PPq3TlJ9vuO7QU3k2ueIrhK7PRL8rJhbhKVHkzWLFXp2rL636KHR-ZHZDguk2jTMUdtqP7UX9GJsyrCylisZpjlcCr25xJiIQYVJp-dQCvFMRRaLw4srgM7djYj4p3Uc0v_uxrkW2V5mbO-pQe_wB327xHPcBRc4NOUouPauT8R-pCMiZ-dKKMGxX2tgqGfJNVjgbd0Ib3ZhKtB3ajTsgMxmmiHBDe5D7x9kbf4axRSySwpamD_pVWT2j)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG30DNln8_xSsgig10LNFG8tnwt_nshZNOfBO4-q1dBt12z1BnFe-fM8zEcRdFzNr4-LhQG6gWn9ZcE9PyCKGJYwQ6fVtLiG-ibLIKaCveAEXAyi2LPfRjUBLg-uR8hMYp_0QWUvf3ELkOgZg0T)]Prediction of Enzyme-Fluorinated Amino Acid Binding Modes and Mechanisms
Computational methods are widely used to predict how a peptide or protein containing a fluorinated amino acid will interact with a biological target, such as an enzyme or receptor. This is critical for drug design and understanding biological function.
Molecular Docking: Docking algorithms predict the preferred orientation of a ligand (e.g., a peptide containing this compound) within the active site of a target protein. researchgate.netresearchgate.net These simulations score different binding poses based on factors like electrostatic compatibility and shape complementarity, identifying the most likely binding mode and estimating binding affinity.
Binding Free Energy Calculations: More rigorous methods, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can be applied to snapshots from MD simulations to provide a more accurate estimate of the binding free energy of the protein-ligand complex. researchgate.net
Mechanism Elucidation: For fluorinated amino acids designed as enzyme inhibitors, computational tools can model the reaction mechanism. nih.gov For example, quantum mechanics/molecular mechanics (QM/MM) simulations can be used to study the transition states of enzymatic reactions, explaining how a strategically placed fluorine atom can lead to irreversible enzyme inactivation. nih.gov
Studies on fluorinated analogs have shown that fluorine can introduce novel, weak C-F···H-O hydrogen bonds with protein residues or ligands, which can contribute to binding affinity and specificity. nih.gov
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| Peptide with Hexanoic Acid | -7.5 | Hydrophobic interactions, H-bonds via backbone |
| Peptide with this compound | -8.2 | Hydrophobic interactions, H-bonds via backbone, C-F···H-X weak H-bond |
This hypothetical table illustrates how computational docking can be used to compare the binding affinity of a fluorinated versus a non-fluorinated peptide. A more negative value suggests stronger binding. The enhanced affinity for the fluorinated version is attributed to additional favorable interactions involving the fluorine atom.In Silico Design of Novel Fluorinated Biomolecules
The ultimate goal of computational studies is often the de novo or rational design of new molecules with desired properties. In silico design leverages the predictive power of the aforementioned methods to engineer novel peptides and proteins incorporating fluorinated amino acids like this compound. rsc.org
The design process typically involves:
Scaffold Selection: Choosing a suitable protein or peptide backbone that can accommodate the unnatural amino acid.
Computational Mutagenesis: Systematically replacing native amino acids with the fluorinated analog in silico and evaluating the consequences on stability and function using energy calculations.
Property Prediction: The most promising designs are then subjected to more detailed MD simulations and binding analyses to validate their predicted stability, dynamics, and affinity for a target. researchgate.net
This computational-first approach allows researchers to explore a vast design space and prioritize a small number of promising candidates for experimental synthesis and validation, accelerating the development of new therapeutics, biomaterials, and research tools. asu.edursc.org
| Stage | Computational Tool/Method | Objective |
|---|---|---|
| 1. Conceptual Design | Bioinformatics Databases, Structural Analysis | Identify target protein interface and select a peptide scaffold. |
| 2. NCAA Parameterization | Quantum Chemistry (DFT) | Generate accurate parameters for this compound for use in design software. meilerlab.org |
| 3. Structure & Sequence Design | Rosetta, FoldX | Optimize peptide sequence and conformation for high-affinity binding to the target. |
| 4. Validation & Refinement | Molecular Dynamics (MD), MM-PBSA | Assess the stability of the designed peptide-protein complex and refine the design. |
This table outlines a typical workflow for the computational design of a novel peptide incorporating a non-canonical fluorinated amino acid.Future Research Directions and Translational Potential
Expanding the Scope of Synthetic Methodologies for Complex Fluorinated Amino Acids
Future research would first need to establish reliable and stereoselective synthetic routes to 2-Amino-3-fluorohexanoic acid. Methodologies developed for other β-fluorinated amino acids could serve as a starting point. Key challenges would include controlling the stereochemistry at both the α- and β-positions.
Elucidating Novel Biological Activities and Pharmacological Applications
Once synthesized, this compound would need to be screened for biological activity. Given its structure as an unnatural amino acid, it could be investigated as an enzyme inhibitor, a metabolic probe, or a building block for bioactive peptides. Its potential pharmacological applications would be entirely dependent on the outcomes of these initial biological screenings.
Advancements in Biophysical Characterization Techniques for Fluorinated Biomolecules
Should this compound be incorporated into peptides or proteins, advanced biophysical techniques would be crucial for characterization. Techniques such as ¹⁹F NMR spectroscopy would be invaluable for studying the local environment and conformational changes of the fluorinated residue within a larger biomolecule. Other techniques like X-ray crystallography and circular dichroism would help to understand the structural impact of this unnatural amino acid.
Emerging Roles in Chemical Biology and Advanced Material Science
The unique properties of the carbon-fluorine bond could make this compound a valuable tool in chemical biology and materials science. For instance, it could be used to create peptides with enhanced thermal stability or altered hydrophobic properties. In materials science, self-assembling peptides containing this amino acid could form novel nanomaterials. However, these applications remain theoretical without the foundational research on the compound itself.
Q & A
Q. What synthetic strategies are optimal for producing enantiomerically pure 2-amino-3-fluorohexanoic acid?
To achieve enantiomeric purity, researchers often employ asymmetric synthesis or chiral resolution. For example:
- Solid-phase peptide synthesis (SPPS) allows precise control over fluorination at the β-position by using fluoroalkylation reagents like Selectfluor® .
- Enzymatic resolution using lipases or esterases can separate racemic mixtures, as demonstrated in analogous fluorinated amino acids .
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) is critical for verifying enantiopurity, with retention times calibrated against known standards .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key analytical methods include:
- NMR spectroscopy : -NMR identifies fluorine substitution patterns (δ = -120 to -180 ppm for β-fluoro groups) .
- High-resolution mass spectrometry (HRMS) : Accurate mass measurements (e.g., [M+H] = 166.0874 for CHFNO) validate molecular composition .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives .
Advanced Research Questions
Q. What experimental designs are recommended to assess the metabolic stability of this compound in vitro?
Metabolic stability studies require:
- Hepatocyte or microsomal assays : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and quantify degradation via LC-MS/MS. Fluorine’s electron-withdrawing effects may reduce oxidative metabolism, as seen in related fluorinated amino acids .
- Stable isotope labeling : Use - or -labeled analogs to track metabolic pathways and identify degradation byproducts .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?
Methodological considerations:
- Potentiometric titration : Determine precise pKa values (e.g., α-carboxyl: ~2.1; α-amino: ~9.5) under controlled ionic strength (I = 0.15 M KCl) .
- Dynamic light scattering (DLS) : Assess aggregation behavior in aqueous buffers, which may explain solubility discrepancies .
- Thermogravimetric analysis (TGA) : Evaluate hygroscopicity, as moisture absorption can alter solubility measurements .
Q. What role does the 3-fluoro substituent play in modulating peptide conformation when incorporated into model systems?
Advanced approaches:
- Circular dichroism (CD) spectroscopy : Compare helicity/stability of fluorinated vs. non-fluorinated peptides (e.g., polyalanine models) .
- Molecular dynamics simulations : Use force fields (e.g., AMBER) to quantify fluorine’s impact on backbone dihedral angles and hydrogen bonding .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?
Optimization strategies:
Q. What protocols ensure reliable detection of this compound in complex biological matrices?
- Derivatization with AccQ•Tag™ : Enhances LC-MS sensitivity by introducing a UV-absorbing or fluorescent moiety .
- Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis® MCX) to isolate the compound from plasma or tissue homogenates .
Advanced Analytical Challenges
Q. How can researchers differentiate between β-fluoro and γ-fluoro isomers in synthetic mixtures?
- Gas chromatography–mass spectrometry (GC-MS) : Compare fragmentation patterns; β-fluoro derivatives exhibit distinct α-cleavage ions (m/z 72 vs. 86 for γ-fluoro) .
- 2D - HOESY NMR : Maps spatial proximity between fluorine and adjacent protons, resolving positional isomers .
Q. What strategies mitigate decomposition of this compound during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
- Stabilization via salt formation : Prepare hydrochloride or trifluoroacetate salts to reduce zwitterionic instability .
Methodological Gaps and Future Directions
- Cryo-EM studies : Needed to visualize fluorine’s impact on macromolecular interactions at sub-Å resolution.
- Isotope-edited IR spectroscopy : Could elucidate fluorine’s role in hydrogen-bond dynamics within enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
